马来酸伊索格列丁

描述

马来酸依沙格拉丁: 是一种以其粘膜保护特性而闻名的化合物。它主要用于治疗消化性溃疡和急性胃炎。 该化合物是一种磷酸二酯酶抑制剂,这意味着它通过增加细胞内环状腺苷单磷酸的水平起作用,从而对胃粘膜产生各种保护作用 .

科学研究应用

生物学: 在生物学研究中,马来酸依沙格拉丁用于研究它对细胞通讯和粘膜保护的影响。 研究表明,它可以增强间隙连接的细胞间通讯,这对维持组织完整性至关重要 .

医学: 在医学上,马来酸依沙格拉丁用于治疗消化性溃疡和胃炎。 研究发现,它在加速胃溃疡愈合和保护胃粘膜免受非甾体抗炎药损伤方面有效 .

作用机制

马来酸依沙格拉丁通过抑制磷酸二酯酶起作用,导致细胞内环状腺苷单磷酸水平升高。这种升高会激活蛋白激酶A,进而增强胃粘膜中保护因子的产生。 此外,马来酸依沙格拉丁促进间隙连接的细胞间通讯,这有助于维持胃粘膜屏障的完整性 .

生化分析

Biochemical Properties

Irsogladine maleate is known to interact with various biomolecules. It increases intracellular cyclic adenosine 3’,5’-monophosphate (cAMP) content via non-selective inhibition of phosphodiesterase isozymes . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

Irsogladine maleate has significant effects on various types of cells and cellular processes. It facilitates gap junctional intercellular communication , which is crucial for cell function. It also influences cell signaling pathways, particularly the cAMP signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Irsogladine maleate involves its binding interactions with biomolecules and its effects on gene expression. It acts as a phosphodiesterase inhibitor , which leads to an increase in intracellular cAMP levels . This can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, Irsogladine maleate has shown stability and long-term effects on cellular function. For instance, it has been observed to reduce the extent of ethanol/hydrochloric acid mixture-induced gastric ulceration .

Dosage Effects in Animal Models

In animal models, the effects of Irsogladine maleate vary with different dosages. It has been observed to exhibit dose-related gastroprotection against ethanol/HCl-induced lesions .

Metabolic Pathways

Irsogladine maleate is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase isozymes, leading to an increase in intracellular cAMP levels .

准备方法

合成路线和反应条件: 马来酸依沙格拉丁的合成涉及在碱催化剂存在下,2,5-二氯苯腈与二氰酰胺的缩合反应。该反应通常在非质子极性溶剂中进行。 然后使用醋酸、丙酮和马来酸的混合溶剂,将中间产物重结晶成马来酸依沙格拉丁 .

工业生产方法: 马来酸依沙格拉丁的工业生产遵循类似的合成路线,但经过优化,以实现更高的产量和纯度。 该工艺涉及对反应条件(例如温度和溶剂组成)进行仔细控制,以确保高效生产高纯度马来酸依沙格拉丁 .

化学反应分析

反应类型: 马来酸依沙格拉丁会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成不同的氧化产物。

还原: 该化合物可以被还原以形成胺衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用氢氧化钠和各种有机溶剂等试剂.

相似化合物的比较

类似化合物:

盖法那特: 另一种用于治疗消化性溃疡的粘膜保护剂。

普罗格鲁胺: 一种抑制胃酸分泌的药物,用于治疗消化性溃疡。

硫糖铝: 一种在胃粘膜上形成保护屏障以治疗溃疡的药物.

独特性: 马来酸依沙格拉丁在增强间隙连接的细胞间通讯方面具有独特性,而这在其他粘膜保护剂中并不常见。 这种独特的作用机制使其在维持胃粘膜完整性和加速溃疡愈合方面特别有效 .

属性

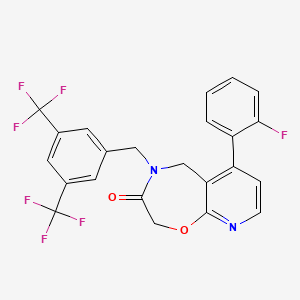

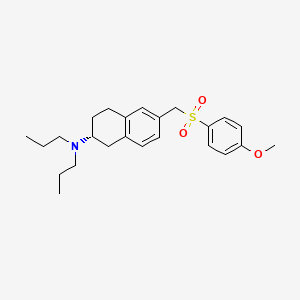

IUPAC Name |

but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVTVAIERNDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Irsogladine maleate?

A1: Irsogladine maleate primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]

Q2: How does Irsogladine maleate's enhancement of GJIC impact cellular processes?

A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]

Q3: Does Irsogladine maleate influence inflammatory processes?

A3: Yes, research indicates that Irsogladine maleate exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]

Q4: Does Irsogladine maleate interact with the ERK signaling pathway?

A4: Studies suggest that Irsogladine maleate can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []

Q5: What is the role of Toll-like receptor 2 (TLR2) in Irsogladine maleate's mechanism of action?

A5: Research indicates that Irsogladine maleate can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []

Q6: What is the molecular formula and weight of Irsogladine maleate?

A6: The molecular formula of Irsogladine maleate is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]

Q7: Is there spectroscopic data available for Irsogladine maleate?

A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]

Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of Irsogladine maleate?

A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of Irsogladine maleate, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of Irsogladine maleate in oral applications. [, ]

Q9: What preclinical models have been used to investigate the efficacy of Irsogladine maleate?

A9: Several animal models have been employed to evaluate the efficacy of Irsogladine maleate. These include:

- Min mouse model: Used to study Irsogladine maleate's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []

- Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]

- Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []

- Hamster models: Employed to study the healing effects of Irsogladine maleate on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]

- Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []

Q10: What clinical trials have been conducted with Irsogladine maleate?

A10: Several clinical trials have evaluated Irsogladine maleate's efficacy in various conditions:

- Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that Irsogladine maleate accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []

- Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding Irsogladine maleate to proton-pump inhibitor therapy for NERD. []

- Oral Mucositis: A double-blind, placebo-controlled trial showed that Irsogladine maleate reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []

- Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of Irsogladine maleate as an anti-angiogenetic agent in patients with resected lung cancer. []

Q11: What is known about the dissolution and solubility of Irsogladine maleate?

A12: Irsogladine maleate is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)

![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)